molecular formula C6H12ClN B1299778 1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 73107-26-3

1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B1299778
CAS No.: 73107-26-3
M. Wt: 133.62 g/mol
InChI Key: FQEGQFSNKIAVIV-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride (MTHP-HCl) is an organic compound with a unique chemical structure and properties. It is a synthetic derivative of the naturally occurring alkaloid tetrahydropyridine (THP). MTHP-HCl has been studied extensively in recent years due to its potential applications in various fields, such as medicine, biochemistry, and pharmacology.

Scientific Research Applications

Chemistry and Pharmacology of Tetrahydropyridine Derivatives

Tetrahydropyridine (THP) derivatives, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), are significant in pharmacology due to their diverse biological activities. Extensive research has been conducted on the synthesis and pharmacological properties of these compounds. These efforts have led to the development of numerous drug candidates, many of which are currently undergoing clinical studies. The structure-activity relationship (SAR) studies of THP derivatives have been a major focus, extending the database for these compounds (Mateeva, Winfield, & Redda, 2005).

Dihydropteridine Reductase Inhibition

Research has shown that hydroxylated derivatives of MPTP noncompetitively inhibit dihydropteridine reductase in vitro. This enzyme is critical for the synthesis of neurotransmitters like dopamine and serotonin. The study indicates a potential therapeutic application of these derivatives in modulating neurotransmitter synthesis, which is vital in neurological disorders (Abell, Shen, Gessner, & Brossi, 1984).

Oxidative Reactions and Synthesis

Studies on the oxidative reactions of azines, including 1-methyl-1,2,3,6-tetrahydropyridine derivatives, have revealed novel synthesis methods and structures. These reactions have led to the creation of new compounds with potential pharmaceutical applications, particularly in the context of their unique structural and chemical properties (Soldatenkov et al., 2003).

Role in Neurodegenerative Disease Models

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine has been instrumental in creating models of Parkinson's disease. Studies using this compound have provided insights into the pathophysiology of Parkinson's disease, especially in understanding dopaminergic neuron degeneration. This has significant implications for developing therapeutic approaches for neurodegenerative diseases (Kitt et al., 1986).

Anti-Inflammatory and Anticancer Properties

Tetrahydropyridines, including derivatives of 1-methyl-1,2,3,6-tetrahydropyridine, have shown potential as anti-inflammatory and anticancer agents. These compounds have been studied for their pharmacological activities, which depend on the nature of the substituents on the tetrahydropyridine ring. This research has implications for developing new therapeutic agents in cancer and inflammation treatment (Rao et al., 1995).

Biochemical Analysis

Biochemical Properties

1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride plays a crucial role in biochemical reactions, particularly in the context of neurotoxicity. It interacts with several enzymes and proteins, most notably monoamine oxidase B (MAO-B). MAO-B catalyzes the oxidation of this compound into 1-methyl-4-phenylpyridinium (MPP+), a toxic metabolite. This interaction leads to the inhibition of mitochondrial complex I, resulting in oxidative stress and neuronal damage .

Cellular Effects

The effects of this compound on cells are profound, particularly on dopaminergic neurons. It induces oxidative stress, mitochondrial dysfunction, and apoptosis. The compound also affects cell signaling pathways, leading to the formation of inclusion bodies and inflammation. These cellular effects contribute to the degeneration of neurons in the substantia nigra, a hallmark of Parkinson’s disease .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the inhibition of mitochondrial complex I by its metabolite, 1-methyl-4-phenylpyridinium (MPP+). This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS). The resulting oxidative stress damages cellular components, including lipids, proteins, and DNA, ultimately leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, the compound is stable and exerts its neurotoxic effects rapidly. Over time, it degrades, and its long-term effects on cellular function become more apparent. Studies have shown that prolonged exposure to this compound leads to sustained oxidative stress and chronic neuronal damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses may induce mild neurotoxic effects, while higher doses result in significant neuronal damage and behavioral impairments. Threshold effects have been observed, where a certain dosage level must be reached to induce noticeable neurodegeneration. At high doses, toxic and adverse effects, such as severe motor deficits and cognitive impairments, are evident .

Metabolic Pathways

This compound is involved in metabolic pathways that include its conversion to 1-methyl-4-phenylpyridinium (MPP+) by monoamine oxidase B (MAO-B). This conversion is crucial for its neurotoxic effects. The interaction with MAO-B and the subsequent formation of MPP+ lead to disruptions in metabolic flux and alterations in metabolite levels, contributing to oxidative stress and neuronal damage .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is a lipophilic compound, allowing it to cross the blood-brain barrier and accumulate in the brain. Once inside the brain, it is taken up by dopaminergic neurons through the dopamine transporter. This selective uptake contributes to its targeted neurotoxic effects on dopaminergic neurons .

Subcellular Localization

The subcellular localization of this compound and its metabolite, 1-methyl-4-phenylpyridinium (MPP+), is primarily within the mitochondria of dopaminergic neurons. The targeting signals and post-translational modifications that direct it to the mitochondria are crucial for its activity and function. The accumulation of MPP+ in the mitochondria leads to the inhibition of mitochondrial complex I and the subsequent neurotoxic effects .

Properties

IUPAC Name

1-methyl-3,6-dihydro-2H-pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-7-5-3-2-4-6-7;/h2-3H,4-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEGQFSNKIAVIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC=CC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369203
Record name 1-Methyl-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73107-26-3
Record name 1-Methyl-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride
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Reactant of Route 6
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